molecular formula C10H21Cl2N4O4P B12715413 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N',N'-dimethyl-N-hydroxy-, P-oxide CAS No. 97139-50-9

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N',N'-dimethyl-N-hydroxy-, P-oxide

Cat. No.: B12715413
CAS No.: 97139-50-9
M. Wt: 363.18 g/mol
InChI Key: VXSLBQIJPIAUNA-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide is a complex chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety and a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide typically involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis(2-chloroethyl)amino group is particularly important for its cytotoxic activity, as it can form cross-links with DNA, inhibiting cell division and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
  • Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide

Uniqueness

Compared to similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

CAS No.

97139-50-9

Molecular Formula

C10H21Cl2N4O4P

Molecular Weight

363.18 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3,3-dimethylurea

InChI

InChI=1S/C10H21Cl2N4O4P/c1-14(2)10(17)16(18)9-3-8-20-21(19,13-9)15(6-4-11)7-5-12/h9,18H,3-8H2,1-2H3,(H,13,19)

InChI Key

VXSLBQIJPIAUNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O

Origin of Product

United States

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